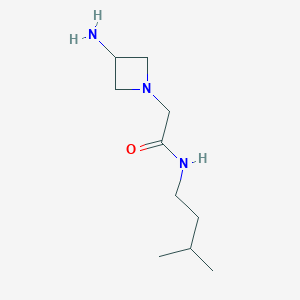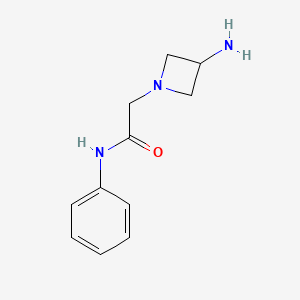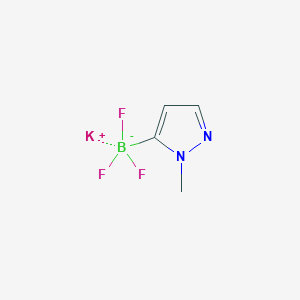
4-(1,1-Difluoroethyl)piperidine
Overview
Description
4-(1,1-Difluoroethyl)piperidine is a chemical compound with the molecular formula C7H13F2N . It has a molecular weight of 149.182 Da and is a solid in physical form . The IUPAC name for this compound is 4-(1,1-difluoroethyl)piperidine hydrochloride .
Molecular Structure Analysis
The molecular structure of 4-(1,1-Difluoroethyl)piperidine consists of a six-membered ring with five carbon atoms and one nitrogen atom . It also contains a difluoroethyl group attached to the piperidine ring .Physical And Chemical Properties Analysis
4-(1,1-Difluoroethyl)piperidine is a solid compound . It has a molecular weight of 149.182 Da . The compound is likely to have similar physical and chemical properties to other piperidine derivatives, which are known to be miscible with water and many organic solvents .Scientific Research Applications
Synthesis and Chemical Properties
Stereodynamic Behavior and Synthesis Techniques : The stereodynamic behavior of piperidine derivatives, including their synthesis and the impact of substituents on their properties, has been a subject of study. For instance, research on N-trifyl substituted 1,4-diheterocyclohexanes, including piperidine derivatives, explored their conformations and interactions at the molecular level, providing insights into their chemical behavior and potential applications in synthesis (Shainyan et al., 2008).
Antimycobacterial Activity : Piperidin-4-ones, through an atom economic and stereoselective synthesis process, have shown potential as antimycobacterial agents. This underscores the utility of piperidine derivatives in developing new therapeutic agents against tuberculosis (Kumar et al., 2008).
Catalytic Applications : The functionalization of piperidine derivatives has been explored for catalytic applications. For example, piperidine-4-carboxylic acid functionalized nanoparticles have been developed as reusable catalysts for the efficient synthesis of diverse organic compounds, demonstrating the role of piperidine structures in facilitating chemical transformations (Ghorbani‐Choghamarani & Azadi, 2015).
Fluorescent pH Sensors : Derivatives of 4-piperidine-naphthalimide have been synthesized and shown to act as fluorescent pH sensors. These compounds exhibit changes in fluorescence in response to pH variations, which could be exploited in biological and chemical sensing applications (Cui et al., 2004).
Molecular Structure and Docking Studies : Detailed studies on the molecular structure, spectroscopy, and chemical reactivity of piperidine derivatives, such as 1-Benzyl-4-(N-Boc-amino)piperidine, have provided insights into their potential interactions with biological targets. Molecular docking studies suggest applications in drug discovery and development (Janani et al., 2020).
properties
IUPAC Name |
4-(1,1-difluoroethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c1-7(8,9)6-2-4-10-5-3-6/h6,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFOEIFAXSRNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Difluoroethyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B1490564.png)




![Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1490571.png)
![Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide](/img/structure/B1490576.png)

![Ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate](/img/structure/B1490579.png)



